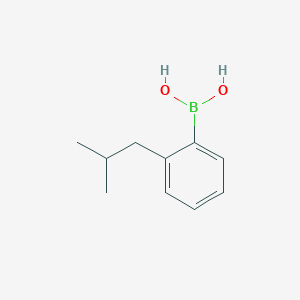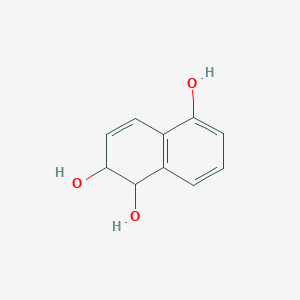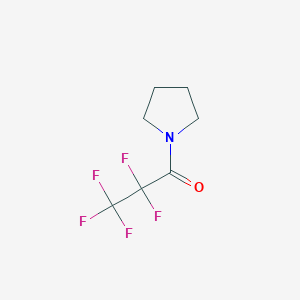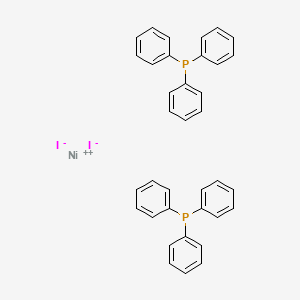
Acid Red 362
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acid Red 362 is a synthetic dye belonging to the class of acid dyes. It is primarily used in the textile industry for dyeing fibers such as wool, silk, and nylon. The compound is known for its brilliant red color and excellent dyeing properties, making it a popular choice for various industrial applications .
Métodos De Preparación
The synthesis of Acid Red 362 involves the diazotization of 3-amino-5-chloro-2-hydroxybenzenesulfonic acid, followed by coupling with 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one. The resulting product is then converted into a 1:2 chromium complex . Industrial production methods typically involve large-scale chemical reactions under controlled conditions to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Acid Red 362 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: this compound can be reduced using common reducing agents, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced by other groups under suitable conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Acid Red 362 has a wide range of scientific research applications, including:
Chemistry: Used as a pH indicator and in various analytical techniques.
Biology: Employed in staining biological tissues for microscopic examination.
Medicine: Investigated for potential therapeutic applications and as a diagnostic tool.
Industry: Widely used in the textile industry for dyeing fabrics, as well as in the production of inks, cosmetics, and other products .
Mecanismo De Acción
The mechanism of action of Acid Red 362 involves its interaction with specific molecular targets, leading to the desired effects. In the case of dyeing, the compound forms ionic bonds with the fibers, resulting in strong and stable coloration. The molecular pathways involved in its action depend on the specific application and the nature of the target material .
Comparación Con Compuestos Similares
Acid Red 362 can be compared with other similar compounds, such as:
Acid Red 88: Another acid dye with similar dyeing properties but different chemical structure.
Disperse Red 362: A disperse dye used for dyeing synthetic fibers like polyester.
Acid Red 1: A dye with similar applications but different chemical composition.
The uniqueness of this compound lies in its specific chemical structure, which imparts excellent dyeing properties and stability under various conditions .
Propiedades
Fórmula molecular |
C36H30I2NiP2 |
|---|---|
Peso molecular |
837.1 g/mol |
Nombre IUPAC |
nickel(2+);triphenylphosphane;diiodide |
InChI |
InChI=1S/2C18H15P.2HI.Ni/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;;/h2*1-15H;2*1H;/q;;;;+2/p-2 |
Clave InChI |
AKXNPPNNEDIAJL-UHFFFAOYSA-L |
SMILES canónico |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Ni+2].[I-].[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



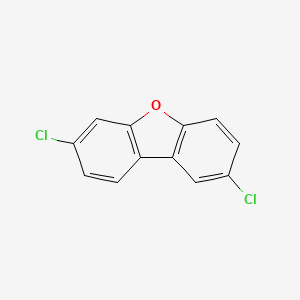
![4-[[4-(Trifluoromethoxy)anilino]methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B13414035.png)
![(2R,4S)-2-[carboxy-[[3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]methyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid](/img/structure/B13414041.png)
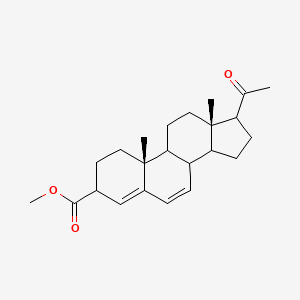
![4-[Methyl[(pentadecafluoroheptyl)sulfonyl]amino]butyl methacrylate](/img/structure/B13414060.png)
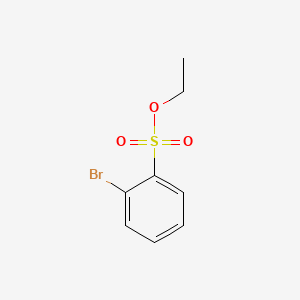

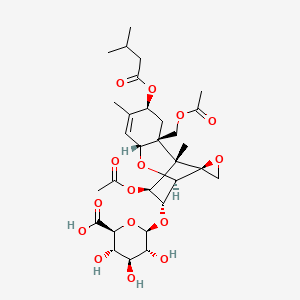
![triazanium;5-[(Z)-(3-carboxy-4-oxidophenyl)-(3-carboxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-oxidobenzoate](/img/structure/B13414085.png)

